molecular formula C23H27NO4 B2539506 Fmoc-Dipropylglycine CAS No. 218926-47-7

Fmoc-Dipropylglycine

Cat. No.: B2539506
CAS No.: 218926-47-7
M. Wt: 381.472
InChI Key: WUPQPTKGVPEEBC-UHFFFAOYSA-N
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Description

Fmoc-Dipropylglycine is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the glycine residue is substituted with two propyl groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.

Mechanism of Action

Target of Action

The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .

Mode of Action

This compound interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, this compound can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dipropylglycine typically involves the protection of the amino group of dipropylglycine with the Fmoc group. This can be achieved by reacting dipropylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a suitable solvent like dioxane or dimethylformamide . The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Dipropylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Fmoc group yields dipropylglycine.

    Coupling: Formation of peptide bonds results in the synthesis of longer peptide chains.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHDROCXVRQYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218926-47-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218926-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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